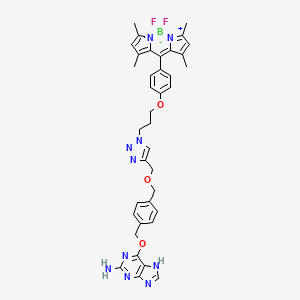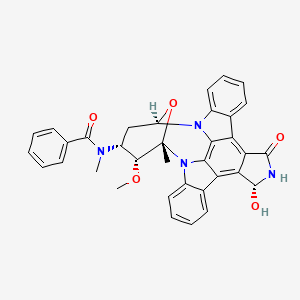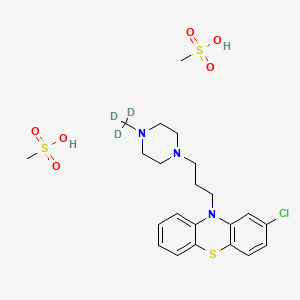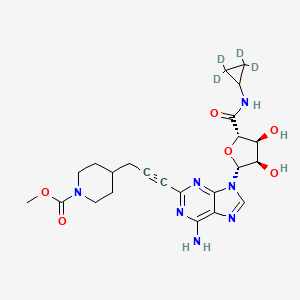
Evodenoson-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evodenoson-d4 is a deuterium-labeled derivative of Evodenoson. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Evodenoson-d4 involves the incorporation of deuterium into the Evodenoson molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Chemical Reactions: The deuterated precursors undergo a series of chemical reactions to form the final this compound compound. These reactions may include hydrogenation, substitution, and coupling reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Automated Synthesis: Automated systems are used to carry out the chemical reactions efficiently.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Evodenoson-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
Evodenoson-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and metabolism of Evodenoson in biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of conditions such as open-angle glaucoma and ocular hypertension.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics
Wirkmechanismus
Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Evodenoson-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Evodenoson: The non-deuterated form of this compound, used in similar research applications.
Adenosine: A naturally occurring nucleoside that also acts on adenosine receptors but lacks the deuterium labeling.
Polyethylene glycol-alkynyl adenosine conjugates: These compounds are modified adenosine derivatives with improved water solubility and receptor binding properties
Eigenschaften
Molekularformel |
C23H29N7O6 |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |
InChI-Schlüssel |
SQJXTUJMBYVDBB-KOBJYJHZSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |
Kanonische SMILES |
COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
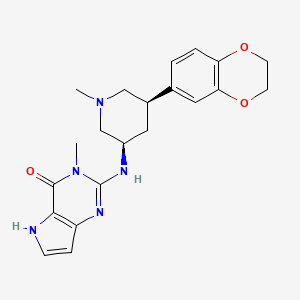
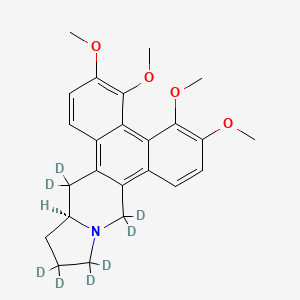
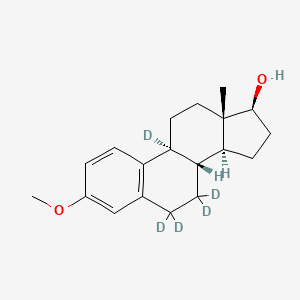
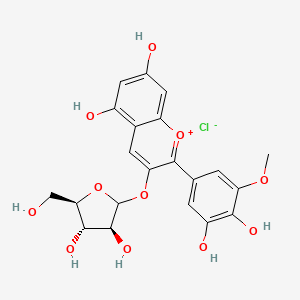
![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
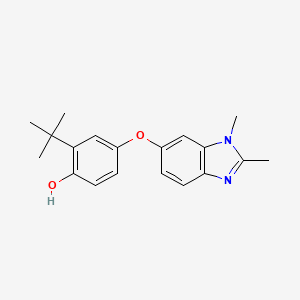
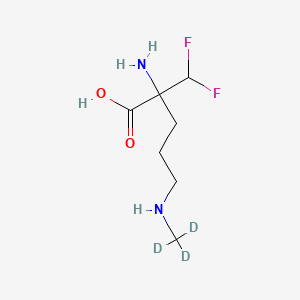
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)

